molecular formula C26H36N2O2Se2 B14319481 2,2'-(Diselane-1,2-diyl)bis[N,N-di(propan-2-yl)benzamide] CAS No. 105893-11-6

2,2'-(Diselane-1,2-diyl)bis[N,N-di(propan-2-yl)benzamide]

Cat. No.: B14319481
CAS No.: 105893-11-6
M. Wt: 566.5 g/mol
InChI Key: JCOOUFRGLQQFEW-UHFFFAOYSA-N
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Description

2,2’-(Diselane-1,2-diyl)bis[N,N-di(propan-2-yl)benzamide] is an organoselenium compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a diselane (Se-Se) bond, which imparts distinct chemical reactivity and stability compared to other organoselenium compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Diselane-1,2-diyl)bis[N,N-di(propan-2-yl)benzamide] typically involves the reaction of diselenides with appropriate amides under controlled conditions. One common method includes the use of dichloromethane as a solvent and glacial acetic acid to acidify the reaction mixture. The reaction is often carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of selenium compounds due to their toxicity and reactivity.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Diselane-1,2-diyl)bis[N,N-di(propan-2-yl)benzamide] undergoes various types of chemical reactions, including:

    Oxidation: The diselane bond can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can break the Se-Se bond, yielding selenides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide groups can be modified.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diselane bond can yield selenoxides, while reduction can produce selenides .

Scientific Research Applications

2,2’-(Diselane-1,2-diyl)bis[N,N-di(propan-2-yl)benzamide] has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-(Diselane-1,2-diyl)bis[N,N-di(propan-2-yl)benzamide] involves its ability to undergo redox reactions, which can modulate biological pathways. The diselane bond can interact with thiol groups in proteins, affecting their function and activity. This interaction is crucial in its antioxidant and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(Diselane-1,2-diyl)bis[N,N-di(propan-2-yl)benzamide] is unique due to its specific structural features, such as the Se-Se bond and the di(propan-2-yl)benzamide groups.

Properties

CAS No.

105893-11-6

Molecular Formula

C26H36N2O2Se2

Molecular Weight

566.5 g/mol

IUPAC Name

2-[[2-[di(propan-2-yl)carbamoyl]phenyl]diselanyl]-N,N-di(propan-2-yl)benzamide

InChI

InChI=1S/C26H36N2O2Se2/c1-17(2)27(18(3)4)25(29)21-13-9-11-15-23(21)31-32-24-16-12-10-14-22(24)26(30)28(19(5)6)20(7)8/h9-20H,1-8H3

InChI Key

JCOOUFRGLQQFEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC=CC=C1[Se][Se]C2=CC=CC=C2C(=O)N(C(C)C)C(C)C

Origin of Product

United States

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